molecular formula C9H17NO4 B558089 (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 132696-45-8

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No. B558089
CAS RN: 132696-45-8
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-ZCFIWIBFSA-N
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Description

“®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” is a compound with the linear formula C10H19NO4 . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” can be represented by the InChI code: 1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .


Chemical Reactions Analysis

The Boc-AAILs, which include compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

“®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” is a solid at room temperature . It has a molecular weight of 217.27 .

Scientific Research Applications

  • Enantioselective Synthesis :

    • Used in the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005).
  • Polymorphism in Crystalline Forms :

    • Investigated in the context of polymorphic forms, specifically in the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester (Gebreslasie, Jacobsen, & Görbitz, 2011).
  • Renin Inhibitory Peptides :

  • Chiroptical Properties in Polymer Synthesis :

    • Utilized in the synthesis of chiral methylpropargyl ester monomers for polymers with one-handed helical structures (Qu, Sanda, & Masuda, 2009).
  • Microsporin B Synthesis :

  • Asymmetric Synthesis of β-Amino Acid Derivatives :

    • Employed in the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).
  • Muscone Synthesis :

  • Intermediate in Biotin Synthesis :

  • Asymmetric Hydrogenation of Enamines :

  • Enantioselective Synthesis of β-Alanine Derivatives :

    • Facilitates the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
  • Synthesis of Non-Natural Amino Acid Derivatives :

  • Baker's Yeast Reduction :

  • N-tert-Butoxycarbonylation of Amines :

  • Synthesis of Anticancer Agents :

    • Contributed to the synthesis of functionalized amino acid derivatives as pharmacophores in designing anticancer agents (Kumar et al., 2009).
  • Conformational Analysis in Crystal Structures :

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The future directions for compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” could involve expanding the applicability of AAILs. For instance, the protected AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Mechanism of Action

Target of Action

It’s worth noting that the boc group is most commonly used for the protection of amino groups, particularly in the synthesis of peptides .

Mode of Action

The Boc group serves as a protective group for amines, preventing them from undergoing unwanted reactions during the synthesis of complex molecules . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction with Di-tert-butyl decarbonate . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The boc group’s role in protecting amino groups suggests its involvement in the synthesis of peptides and other complex organic molecules .

Pharmacokinetics

The boc group’s deprotection can be achieved at high temperatures using a thermally stable ionic liquid , suggesting that the compound’s stability and reactivity can be influenced by temperature and solvent conditions.

Result of Action

The primary result of the action of this compound is the protection of amino groups during the synthesis of complex molecules, allowing for transformations of other functional groups . The removal of the Boc group is typically very easy and can be observed by the bubbling out of CO2 from the solution .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

properties

IUPAC Name

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453010
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132696-45-8
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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